molecular formula C26H51BrN4O6 B123707 Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide CAS No. 149353-23-1

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

Cat. No. B123707
M. Wt: 595.6 g/mol
InChI Key: GMECCVFSBLSIKE-UHFFFAOYSA-N
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Description

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate hydrobromide is a derivative of the macrocyclic compound cyclen, which is a tetraazamacrocycle. This compound is particularly important as an intermediate in the synthesis of medically relevant chelators such as DO3A and DOTA, which are used in magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals .

Synthesis Analysis

The synthesis of this compound has been described as a regioselective process. A simple and efficient synthetic route to the related compound 1,4-bis(tert-butoxycarbonylmethyl)tetraazacyclododecane (cyclen) has been developed, which can react with functionalized alkyl halides to give mono-N-alkylated derivatives in good yield . Furthermore, the synthesis of the hydrobromide salt of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been characterized spectroscopically and by X-ray crystallographic analysis . The synthesis of tris-(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane via a one-pot process has also been reported, with an investigation into the factors affecting the reaction and suggestions for optimum synthesis conditions .

Molecular Structure Analysis

The molecular structure of the tri-tert-butyl derivative has been characterized using spectroscopic methods and X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and confirm the regioselectivity of the synthesis .

Chemical Reactions Analysis

The reactivity of the tri-tert-butyl derivative has been observed in the context of its conversion to other compounds. For example, the hydrobromide salt can be converted to the corresponding free base, and the compound has been used as a precursor for further functionalization . Additionally, the synthesis of 10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid derivatives from related hydrobromide salts has been demonstrated, showcasing the compound's utility in producing acid-sensitive linkers .

Physical and Chemical Properties Analysis

The physical and chemical properties of the tri-tert-butyl derivative are influenced by its macrocyclic structure and the presence of tert-butyl groups. These properties are crucial for its solubility and reactivity, which are important factors in its use as an intermediate for further chemical transformations. The solubility-controlled regioselective synthesis of related polyazamacrocyclic complexing agents has been reported, highlighting the importance of solubility in the synthesis process . The compound's properties are also relevant for its purification, which can involve chromatographic techniques, and considerations for waste disposal .

Scientific Research Applications

Synthesis and Characterization

  • Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide serves as an intermediate in synthesizing medically important DO3A and DOTA metal chelators. Its synthesis and properties are important due to its commercial availability and utility in chemical preparations (Jagadish et al., 2011).

Chemical Reactions and Modifications

  • The compound can be altered through alkylation reactions, demonstrating its versatility in creating derivatives with specific chemical properties. This adaptability is crucial in the development of compounds for various scientific applications (Jagadish et al., 2014).

Application in Chelation Therapy and Imaging

  • Its utility extends to chelation therapy, where it acts as a ligand in forming complexes with various metals, which is significant in medical imaging and treatment strategies (Řezanka et al., 2008).

Role in Magnetic Resonance Imaging (MRI)

  • Its derivatives are used in creating contrast media for MRI, highlighting its critical role in enhancing the quality and effectiveness of medical imaging (Li et al., 2009).

Molecular Recognition and Binding Studies

  • The compound's derivatives have been studied for their molecular recognition properties, particularly in binding to specific biological molecules, which is essential in targeted drug delivery and diagnostic applications (Paris et al., 2006).

properties

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMECCVFSBLSIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51BrN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618615
Record name Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

CAS RN

149353-23-1
Record name Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
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Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
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Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
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Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 5
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide
Reactant of Route 6
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

Citations

For This Compound
2
Citations
J Čopák - 2019 - dspace.cuni.cz
Temperature is a fundamental physical quantity referring to processes occurring in living systems. Therefore, it is important to design a thermometer which can measure the temperature …
Number of citations: 0 dspace.cuni.cz
BW Yang, S Yang, S Kim, AR Baek, B Sung, YH Kim… - Antioxidants, 2022 - mdpi.com
In this study, we designed, synthesized, and evaluated gadolinium compounds conjugated with flavonoids as potential theranostic agents for the treatment of inflammation. These novel …
Number of citations: 1 www.mdpi.com

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